4-Butoxy-3-fluoroaniline

Descripción general

Descripción

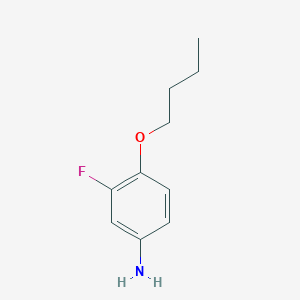

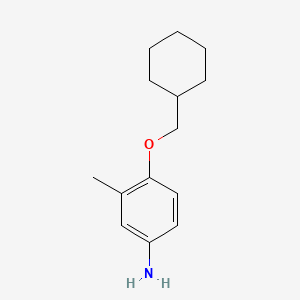

4-Butoxy-3-fluoroaniline is a specialty product used for proteomics research . It has a molecular formula of C10H14FNO and a molecular weight of 183.22 .

Molecular Structure Analysis

The molecular structure of this compound consists of a butoxy group (C4H9O-) and a fluoro group (F-) attached to an aniline (C6H5NH2) molecule .Aplicaciones Científicas De Investigación

Anticancer and Antiviral Agent Synthesis

One of the primary applications of fluoroaniline derivatives is in the synthesis of potential anticancer and antiviral agents. A study highlighted the synthesis of 4-[1-(2-deoxy-β-D-ribofuranosyl)]-derivatives of 5-fluoroaniline, aiming to evaluate them as anticancer and antihuman immunodeficiency virus (anti-HIV) agents. These compounds were synthesized through a Heck-type coupling reaction, indicating the role of fluoroaniline derivatives in developing novel therapeutic agents (Wang et al., 2000).

Environmental Biodegradation

Fluoroanilines are known for their low natural biodegradability and extensive industrial applications, posing environmental risks. Research has identified bacterial strains capable of degrading fluoroaniline compounds, such as Rhizobium sp. JF-3, which can degrade 3-fluoroaniline as the sole carbon and energy source. This study suggests the potential for bioremediation strategies in mitigating environmental pollution caused by fluoroaniline compounds (Zhao et al., 2019).

Polymer Synthesis

Fluoroaniline derivatives are utilized in synthesizing fluorine-substituted polyanilines, which are of interest due to their unique properties, such as thermal stability and conductivity. These polymers have applications in various fields, including electronics and materials science. The synthesis involves using fluoroaniline monomers in an aqueous acidic medium, showcasing the adaptability of fluoroaniline derivatives in polymer chemistry (Cihaner & Önal, 2001).

Quinoxaline Derivatives Synthesis

Another application is in the synthesis of quinoxaline derivatives, where fluoroaniline compounds serve as key intermediates. These derivatives have potential applications in pharmaceuticals, including antimalarial activity. The study involving selective modification of 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide derived from fluoroaniline highlights the compound's significance in medicinal chemistry (Maichrowski et al., 2013).

Fluorogenic Probes Development

Fluoroaniline derivatives are pivotal in developing novel fluorogenic probes for detecting reactive oxygen species (ROS) and other biological analytes. These probes have applications in biological research, enabling the study of oxidative stress and other cellular processes (Ma et al., 2013).

Propiedades

IUPAC Name |

4-butoxy-3-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-2-3-6-13-10-5-4-8(12)7-9(10)11/h4-5,7H,2-3,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSPYOUPPXEKHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Tert-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171757.png)

![4-[4-(Tert-butyl)phenoxy]-3-methylphenylamine](/img/structure/B3171819.png)

![4-([1,1'-Biphenyl]-4-yloxy)-3-fluorophenylamine](/img/structure/B3171844.png)